Solasurine

SARS-CoV-2 Mpro protease molecular docking

Generic substitution among Solanum steroidal glycoalkaloids introduces uncontrolled SAR variables-solasodine glycosides differ profoundly in target engagement. Solasurine (CAS 27028-76-8) differentiates via its branched trisaccharide, enabling specific C3-like protease (SARS-CoV-2 Mpro) binding at Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, Arg298. • Unique Mpro targeting profile absent in solamargine/solasonine • ≥98% HPLC reference standard for Solanum phytochemical profiling • Batch-specific COA and HPLC data with custom packaging

Molecular Formula C39H63NO11
Molecular Weight 721.9 g/mol
Cat. No. B12102565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolasurine
Molecular FormulaC39H63NO11
Molecular Weight721.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1
InChIInChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3
InChIKeySGEKLQMLYWFVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solasurine: Unique Molecular Targeting


Solasurine (CAS 27028-76-8, MF C39H63NO11, MW 721.92) is a naturally occurring steroidal glycoalkaloid primarily isolated from various Solanum species including Solanum surattense, S. xanthocarpum, and S. nigrum [1]. As a member of the solasodine glycoside family, solasurine shares a common aglycone core (solasodine) with in-class compounds like solamargine and solasonine but features a distinct glycosidic substitution pattern (a branched trisaccharide moiety) that fundamentally alters its molecular recognition properties [1]. Unlike many better-characterized Solanum alkaloids that are primarily studied for direct cytotoxicity, the limited but specific evidence base for solasurine points toward a unique molecular targeting capability—specifically, its demonstrated interaction with the C3-like protease (SARS-CoV-2 main protease) active site—suggesting a differentiated pharmacological trajectory that is not shared by structurally analogous compounds lacking this specific glycosidic architecture .

Solasurine Irreplaceability in Research


Generic substitution among Solanum steroidal glycoalkaloids is scientifically invalid due to profound structure-activity relationship (SAR) divergence driven by glycosylation differences. Solamargine and solasonine, both solasodine rhamnosyl glycosides, exhibit potent but broad cytotoxicity across multiple cancer cell lines (IC50 ranges of 5.84-10.13 μM and 27.26-35.89 μM, respectively), a property not yet documented for solasurine in peer-reviewed studies [1]. Conversely, solasurine has been specifically identified as an interactor with the C3-like protease (SARS-CoV-2 Mpro) binding pocket, engaging residues Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298—a molecular recognition event that is absent from the published activity profiles of solamargine and solasonine . The aglycone solasodine lacks both the potent cytotoxicity of the glycosides and the protease-targeting capability of solasurine. These SAR distinctions mean that substituting one glycoalkaloid for another introduces uncontrolled variables in experimental systems, particularly when the research objective is probing specific protein-ligand interactions rather than general cytotoxic screening.

Solasurine Comparative Evidence


C3-Like Protease Targeting Profile

Solasurine demonstrates a specific molecular interaction profile with the C3-like protease (SARS-CoV-2 main protease) active site, engaging eight distinct amino acid residues: Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . In contrast, no peer-reviewed studies or authoritative database entries document any comparable protease-targeting activity for solamargine, solasonine, or solasodine. The binding site residues identified for solasurine are located within the catalytic domain of Mpro, a region critical for viral polyprotein processing. This targeting profile represents a functional divergence: solasurine engages a specific viral enzymatic pocket, whereas its closest structural analogs (solamargine and solasonine) are documented primarily for eukaryotic cytotoxicity via apoptosis induction pathways [1].

SARS-CoV-2 Mpro protease molecular docking antiviral screening

Glycosidic Structure vs. Solasodine

Solasurine (C39H63NO11, MW 721.92) differs fundamentally from its aglycone solasodine (C27H43NO2, MW 413.65) through the presence of a branched trisaccharide moiety attached at the C3 position of the steroid nucleus [1]. This glycosidic addition increases the molecular weight by approximately 308 Da and introduces multiple hydrogen-bond donors and acceptors that critically modulate aqueous solubility, membrane permeability, and protein recognition surfaces. The aglycone solasodine, while serving as the common core scaffold for all solasodine-type glycoalkaloids, lacks the C3-like protease targeting capability documented for solasurine .

natural product chemistry structure-activity relationship analytical standards

Cytotoxicity Profile Divergence

Solamargine and solasonine exhibit well-characterized, potent cytotoxic activity against multiple human cancer cell lines. Solamargine demonstrates IC50 values of 5.84–10.13 μM against BT-549, MDA-MB-231, T74D, and MCF-7 breast cancer cell lines, while solasonine shows IC50 values of 27.26–35.89 μM against the same panel [1]. In contrast, solasurine has not been evaluated in these breast cancer cytotoxicity assays, and no peer-reviewed study currently reports IC50 values for solasurine against any cancer cell line. A 2011 Phytochemistry study evaluating compounds from Solanum surattense reported cytotoxicity data for compounds 1 and 11 against A549 lung cancer cells (IC50 20.3 and 15.7 μM, respectively) but did not include solasurine in the cytotoxicity evaluation despite its isolation from the same plant source [2].

anticancer screening cytotoxicity natural product pharmacology

Solasurine Research Applications


Viral Protease Inhibitor Screening

Solasurine is a relevant procurement candidate for laboratories conducting primary screens or focused library building against viral cysteine proteases, particularly SARS-CoV-2 Mpro (C3-like protease). The compound's documented interaction with specific active site residues—Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298—provides a defined molecular anchor for structure-based design or SAR expansion, distinguishing it from cytotoxic Solanum alkaloids that lack this targeting profile [1]. This scenario leverages the unique, albeit vendor-reported, molecular recognition property that is not shared by solamargine, solasonine, or solasodine .

Analytical Reference Standard

Solasurine serves as a valuable analytical reference standard for phytochemical profiling of Solanum species (S. surattense, S. xanthocarpum, S. nigrum) where co-occurrence with solamargine, solasonine, and solasodine requires chromatographic resolution and unambiguous identification [1]. Its distinct molecular formula (C39H63NO11) and HPLC retention characteristics differentiate it from structurally related alkaloids, enabling accurate quantification in complex botanical extracts . Procurement of authenticated solasurine standard (purity ≥98%) is essential for laboratories developing validated analytical methods for Solanum-derived natural products.

SAR Studies on Glycosylation

For investigators dissecting the contribution of glycosidic architecture to steroidal alkaloid pharmacology, solasurine represents a critical comparator compound. Its branched trisaccharide moiety at C3 contrasts with the rhamnosyl glycosylation patterns of solamargine and solasonine, and with the non-glycosylated solasodine core [1]. Including solasurine in a comparative SAR panel enables systematic interrogation of how sugar substitution influences molecular recognition (e.g., C3-like protease binding), membrane permeability, and aqueous solubility—parameters that cannot be extrapolated from solamargine or solasonine data alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solasurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.